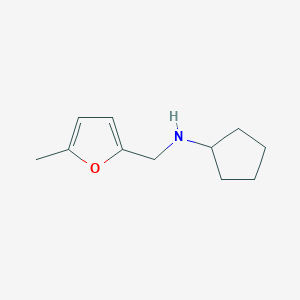
3,3-dimethoxy-2-methylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethoxy-2-methylcyclobutan-1-one is an organic compound with the molecular formula C7H12O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethoxy-2-methylcyclobutan-1-one typically involves the reaction of 2-methylcyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-methylcyclobutanone and methanol
Catalysts: Industrial-grade acidic catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Purification: Distillation or recrystallization to obtain the pure compound
化学反応の分析
Types of Reactions
3,3-dimethoxy-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Various substituted cyclobutanones
科学的研究の応用
3,3-dimethoxy-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-dimethoxy-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Another cyclobutanone derivative with similar structural features.
3,3-Dimethoxy-2-butanone: A related compound with a butanone backbone instead of a cyclobutanone ring.
Uniqueness
3,3-dimethoxy-2-methylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring, which imparts distinct chemical and physical properties
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethoxy-2-methylcyclobutan-1-one involves the reaction of 2-methylcyclobutanone with methoxyamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "2-methylcyclobutanone", "methoxyamine hydrochloride", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-methylcyclobutanone in methanol.", "Step 2: Add methoxyamine hydrochloride to the solution and stir for 1 hour at room temperature.", "Step 3: Add sodium borohydride to the solution and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3,3-dimethoxy-2-methylcyclobutan-1-one as a white solid." ] } | |
CAS番号 |
73446-83-0 |
分子式 |
C7H12O3 |
分子量 |
144.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



